4-Chloro-N-(2-propynyl)benzenesulfonamide
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Overview
Description
4-Chloro-N-(2-propynyl)benzenesulfonamide is an organic compound with the molecular formula C9H8ClNO2S and a molecular weight of 229.68 g/mol . This compound is characterized by the presence of a chloro group, a propynyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-N-(2-propynyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with propargylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-Chloro-N-(2-propynyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The propynyl group can be oxidized to form different products.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-N-(2-propynyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-propynyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in some cancer cells . This inhibition can lead to changes in cellular metabolism and induce apoptosis in cancer cells.
Comparison with Similar Compounds
4-Chloro-N-(2-propynyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Chloro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propynyl group.
2-Chloro-N-(3-sulfamoylphenyl)benzamide: Contains a sulfamoylphenyl group instead of a propynyl group.
4-Chloro-N-(3-sulfamoylphenyl)benzamide: Another derivative with a sulfamoylphenyl group.
The uniqueness of this compound lies in its propynyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H8ClNO2S |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
4-chloro-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h1,3-6,11H,7H2 |
InChI Key |
OUGVXFDQNIJIHV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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